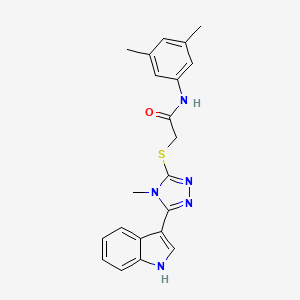

![molecular formula C13H23NO5 B2979889 3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid CAS No. 2155855-45-9](/img/structure/B2979889.png)

3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid” is a chemical compound with the CAS Number: 2155855-45-9 . It has a molecular weight of 273.33 . The IUPAC name for this compound is 3-(4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-yl)propanoic acid .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C13H23NO5/c1-12(2,3)19-11(17)14-13(5-4-10(15)16)6-8-18-9-7-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) . This code provides a standard way to encode the compound’s structure and formula.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, density, etc., are not available.Applications De Recherche Scientifique

Enantiomerically Pure Compound Synthesis

Research by Zimmermann and Seebach (1987) demonstrated the use of cyclic acetals derived from amino acids and hydroxy acids, including compounds similar to 3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid, in the synthesis of enantiomerically pure compounds (EPCs). These compounds serve as electrophilic building blocks for creating chiral derivatives of pyruvic acid and other carboxylic acids, highlighting their importance in the synthesis of EPCs (Zimmermann & Seebach, 1987).

Chiral Monomer Precursor Synthesis

Gómez, Orgueira, and Varela (2003) synthesized the chiral monomer N-(1-amino-2-(S)-propyl)-5-oxo-2-(S)-tetrahydrofurancarboxy-amide hydrochloride, a precursor of a AABB-type stereoregular polyamide, from derivatives of natural amino acids L-glutamic acid and L-alanine. This research demonstrates the compound's role in advancing materials science by providing building blocks for the synthesis of novel polymeric materials (Gómez, Orgueira, & Varela, 2003).

Catalysis and Chemical Synthesis

Heydari, Shiroodi, Hamadi, Esfandyari, and Pourayoubi (2007) explored the N-tert-butoxycarbonylation of amines using H3PW12O40 as an efficient and environmentally benign catalyst, demonstrating the utility of tert-butoxycarbonyl-protected compounds in facilitating chemoselective reactions and protecting group strategies. This work underscores the significance of such compounds in catalysis and synthesis, optimizing reaction conditions and enhancing yields (Heydari et al., 2007).

Synthesis of Neuroexcitant Analogues

Pajouhesh and colleagues (2000) reported on the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. This research illustrates the application of tert-butoxycarbonyl-protected amino acids in the synthesis of compounds relevant to neuroscience, offering insights into the design of novel neuroactive substances (Pajouhesh et al., 2000).

Drug Discovery and Bioisostere Synthesis

Hamzik and Brubaker (2010) described a method for accessing structurally diverse 3-aminooxetanes via the reactivity of oxetan-3-tert-butylsulfinimine, showcasing the role of tert-butylsulfinyl and related moieties in the generation of bioisosteres for drug discovery. This approach highlights the compound's utility in creating molecular structures that can mimic or enhance biological activity (Hamzik & Brubaker, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

Propriétés

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-13(5-4-10(15)16)6-8-18-9-7-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLLOFNNRCMNCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-4-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2979806.png)

![2-[(2-benzoylphenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2979809.png)

![Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate](/img/structure/B2979818.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979819.png)

![6-Cyclopropyl-3-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2979820.png)

![2-Ethyl-5-((2-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979821.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2979823.png)

![3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2979826.png)

![(2-Methyl-5-phenylpyrazol-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2979829.png)